REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].CS(O)(=O)=O.[H][H]>C(O)C.[Pd]>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH2:6][CH:5]2[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13]
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Name
|
|
Quantity
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72.5 g
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Type
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reactant
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Smiles
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FC=1C=C2C(=CNC2=CC1)CC(=O)OCC
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Name
|
|
Quantity
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50 mL
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Type
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reactant
|
Smiles
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CS(=O)(=O)O
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Name
|
|
Quantity
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700 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in ethyl acetate
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Type
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ADDITION
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Details
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aqueous ammonia was added
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Type
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CUSTOM
|
Details
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The phases were separated
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted twice with ethyl acetate
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Type
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WASH
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Details
|
The combined organic phase was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo (55 g, 75%)
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C2C(CNC2=CC1)CC(=O)OCC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |